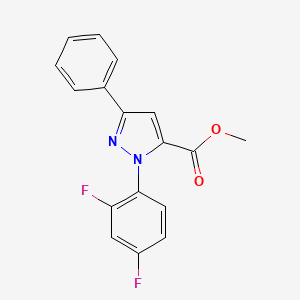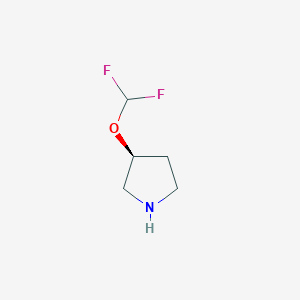
4-Chloro-6-fluoro-7-methylquinoline-3-carbonitrile
Vue d'ensemble
Description
Applications De Recherche Scientifique
Optoelectronic and Charge Transport Properties
Hydroquinoline derivatives, including compounds structurally related to 4-Chloro-6-fluoro-7-methylquinoline-3-carbonitrile, have been explored for their structural, electronic, optical, and charge transport properties. These studies, conducted using density functional theory (DFT) and time-dependent DFT, indicate that such compounds exhibit efficient multifunctional material properties. These include promising optoelectronic, nonlinear, and charge transport characteristics, with potential applications in electronic and photonic devices due to their smaller hole reorganization energies and better hole transport tendency (Irfan et al., 2020).
Synthetic and Structural Chemistry
The synthesis and structural analysis of various chloroquinoline-3-carbonitrile derivatives have been reviewed, highlighting their applications in creating biologically active compounds. This comprehensive review covers different synthetic methods and chemical reactions involving chloro and cyano substituents on the quinoline ring, demonstrating the chemical versatility and potential pharmacological applications of these compounds (Mekheimer et al., 2019).
Antitumor Activities
Research into 4H-pyrano[3,2-h]quinoline-3-carbonitrile derivatives, structurally related to the subject compound, has shown significant antitumor activities. These compounds, synthesized through the interaction of various styrylquinoline derivatives with cyano cinnamates, have demonstrated inhibition of cancer cell growth, highlighting their potential in cancer therapy (El-Agrody et al., 2012).
Fluorescence and Solvent-independent Properties
6,7-Dimethoxy-2-oxoquinoline-4-carbonitriles, akin to the molecule of interest, have been synthesized and shown to possess high fluorescence quantum yields and stable emission maxima across different solvents and pH levels. Their unique optical properties suggest their utility as fluorescence standards and for labeling in biochemical and medical research (Ahvale et al., 2008).
Antimicrobial Agents
Some quinoline-3-carbonitrile derivatives have been synthesized and evaluated for their antimicrobial activity, demonstrating efficacy against various bacterial and fungal strains. This suggests potential applications of this compound in the development of new antimicrobial agents (Shah & Raj, 2015).
Propriétés
IUPAC Name |
4-chloro-6-fluoro-7-methylquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2/c1-6-2-10-8(3-9(6)13)11(12)7(4-14)5-15-10/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUMRIOXGXYBBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C(=C2C=C1F)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1434677.png)

![2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1434679.png)


![Tert-butyl 4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1434684.png)

![6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane](/img/structure/B1434686.png)
![3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone](/img/structure/B1434687.png)


